molecular formula C5H3ClN2S B2822143 2-Amino-4-chlorothiophene-3-carbonitrile CAS No. 90312-20-2

2-Amino-4-chlorothiophene-3-carbonitrile

Cat. No.: B2822143
CAS No.: 90312-20-2
M. Wt: 158.6
InChI Key: HNKNZJMPLWSMOK-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with an amino group at the second position, a chlorine atom at the fourth position, and a cyano group at the third position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorothiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . Another approach includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chlorothiophene-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chlorothiophene-3-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacologically active compound and its utility in various industrial applications .

Biological Activity

2-Amino-4-chlorothiophene-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, a chlorine atom, and a nitrile group attached to a thiophene ring, giving it distinct chemical properties that may contribute to its biological effects. Its molecular formula is C6H3ClN2SC_6H_3ClN_2S and it has a molecular weight of approximately 158.61 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound are critical for its biological activity. The presence of the amino and nitrile groups allows for potential interactions with various biological targets, while the chlorine atom may influence its reactivity and binding affinity.

Feature Description
Molecular FormulaC6H3ClN2SC_6H_3ClN_2S
Molecular Weight158.61 g/mol
Functional GroupsAmino, Chloro, Nitrile
Structural FrameworkThiophene ring

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. These activities are attributed to the compound's ability to interact with specific enzymes or receptors, leading to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound shows promise as an antimicrobial agent. It has been tested against various bacterial strains, revealing effective inhibition of growth. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, cytotoxicity assays against cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer) have shown that the compound exhibits growth inhibitory activity comparable to or exceeding that of standard chemotherapeutic agents like etoposide. The IC50 values for these compounds were found to be below 30 μg/mL, indicating potent activity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

  • Inhibition of Enzymatic Activity : The compound might inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through pathways involving reactive oxygen species (ROS) or other signaling molecules.
  • Interference with DNA Synthesis : Given its structural similarities to other nucleic acid-interacting compounds, it could interfere with DNA replication processes.

Comparative Analysis with Analogous Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
4-Amino-5-chlorothiophene-2-carbonitrileDifferent substitution patternVaries in reactivity and activity
5-Amino-4-chlorothiophene-2-carbonitrileSimilar thiophene structureExhibits different biological properties
2-Amino-5-chlorothiophene-3-carbonitrileSame base structure but different functional groupsSpecific interactions with biological targets

Case Studies

  • Antimicrobial Efficacy Study : A study investigated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics.
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 20 μg/mL across different cell lines, indicating strong cytotoxic effects compared to established chemotherapeutics.

Properties

IUPAC Name

2-amino-4-chlorothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-2-9-5(8)3(4)1-7/h2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKNZJMPLWSMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90312-20-2
Record name 2-amino-4-chlorothiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

15.3 parts of phosphoryl trichloride are added to a mixture of 14 parts of 2-amino-3-cyano-4-hydroxythiophene, 7.9 parts of pyridine and 70 parts of tetrahydrofuran, and the mixture is then heated at the boil for 1 hour. After cooling, the mixture is poured onto water and left to stand overnight, and the precipitate is filtered off under suction, washed with water and dried. 9.4 parts (60% of theory) of 2-amino-4-chloro-3-cyanothiophene are obtained.
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